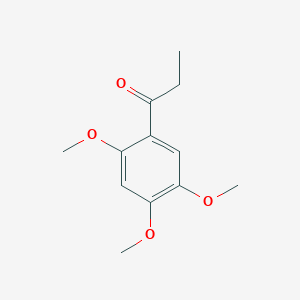
2,4,5-Trimethoxylproriophenone
Cat. No. B1198754
Key on ui cas rn:
3904-18-5
M. Wt: 224.25 g/mol
InChI Key: KUQHFNICKXWOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06590127B1
Procedure details


In order to further increase the yield of α-asarone, an alternative route appears to prepare intermediate 1-(2,4,5-trimethoxy)phenyl-1-propanone (isoacroramone) by treating 2,4,5-trimethoxyphenylpropane with DDQ in aqueous organic solvent which upon treatment with sodium borohydride into 1-(2,4,5-trimethoxyphenyl-1-hydroxypropane followed by acidic dehydration towards formation of α-asarone. The structure of 1-(2,4,5-trimethoxy)phenyl-1-propanone, a crystalline solid (mp 109-110° C.), was confirmed on the basis of spectral data (Example IV) which is later on discovered as a naturally occurring rarer phenylpropanoid, isolated from Acorus tatarinowii as a light yellowish viscous gum, however, our method afforded isoacoramone as a crystalline solid with the similar spectral data as natural isoacoramone (Jinfeng, Hu and Xiaozhang, Feng, Planta Medica, 66, 662-664 (2000)). It is also worthwhile to mention that the formation of 1-(2,4,5-trimethoxyphenyl)-1-propanone in a single step from phenylalkane i.e. 2,4,5-trimethoxypropane opens new route for the synthesis of phenylpropanone derivatives which is, in fact, a mild, simple and free from drawbacks generally exist with reported synthetic methods and some of reported methods are:

[Compound]
Name
phenylpropanoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
1-(2,4,5-trimethoxy)phenyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






[Compound]
Name
1-(2,4,5-trimethoxy)phenyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
C/C=C/C1C=C(OC)C(OC)=CC=1OC.COC1C=C(OC)C(OC)=CC=1CCC.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[BH4-].[Na+].[CH3:47][O:48][C:49]1[CH:54]=[C:53]([O:55][CH3:56])[C:52]([O:57][CH3:58])=[CH:51][C:50]=1[CH:59]([OH:62])[CH2:60][CH3:61]>>[CH3:61][CH2:60][C:59]([C:50]1[C:49]([O:48][CH3:47])=[CH:54][C:53]([O:55][CH3:56])=[C:52]([O:57][CH3:58])[CH:51]=1)=[O:62] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
|
Step Two
[Compound]
|
Name
|
phenylpropanoid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
1-(2,4,5-trimethoxy)phenyl-1-propanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)CCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)C(CC)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
|
Step Six
[Compound]
|
Name
|
1-(2,4,5-trimethoxy)phenyl-1-propanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated from Acorus tatarinowii as a light yellowish viscous gum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(=O)C1=CC(=C(C=C1OC)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

